Methyl 2-bromo-5-methoxy-4-methylbenzoate

Catalog No.
S805897
CAS No.
87808-28-4
M.F
C10H11BrO3
M. Wt
259.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-5-methoxy-4-methylbenzoate

CAS Number

87808-28-4

Product Name

Methyl 2-bromo-5-methoxy-4-methylbenzoate

IUPAC Name

methyl 2-bromo-5-methoxy-4-methylbenzoate

Molecular Formula

C10H11BrO3

Molecular Weight

259.1 g/mol

InChI

InChI=1S/C10H11BrO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3

InChI Key

PVSLEQAPQWFIEI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)Br

Methyl 2-bromo-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₃. It features a bromine atom, a methoxy group, and a methyl group attached to a benzoate structure, which contributes to its unique chemical properties. The presence of the bromine atom, known for its electron-withdrawing characteristics, and the methoxy group, which is electron-donating, suggests that this compound may undergo various

  • Esterification: Methyl 2-bromo-5-methoxy-4-methylbenzoate can be synthesized through the esterification reaction between 2-bromo-5-methoxy-4-methylbenzoic acid and methanol in the presence of an acid catalyst. This reaction typically follows the general esterification mechanism:
    RCOOH acid CH3OH methanol RCOOCH3 ester H2O\text{RCOOH acid CH}_3\text{OH methanol }\rightarrow \text{RCOOCH}_3\text{ ester H}_2\text{O}
  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, leading to different derivatives of the compound.
  • Reduction Reactions: The methoxy group can be subject to reduction under specific conditions, potentially altering the compound's biological activity.

While detailed synthesis methods for methyl 2-bromo-5-methoxy-4-methylbenzoate are scarce, general synthetic approaches include:

  • Esterification: As previously mentioned, reacting 2-bromo-5-methoxy-4-methylbenzoic acid with methanol.
  • Bromination: Starting from 5-methoxy-4-methylbenzoic acid, bromination can be performed using bromine or brominating agents to introduce the bromine substituent at the desired position.
  • Functional Group Manipulation: Existing derivatives can be modified through selective functional group transformations.

Methyl 2-bromo-5-methoxy-4-methylbenzoate has potential applications in:

  • Pharmaceuticals: Its biological activity may be harnessed in drug development.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides due to their biological activities.
  • Chemical Intermediates: It can serve as a precursor in synthesizing more complex organic molecules.

Methyl 2-bromo-5-methoxy-4-methylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarityKey Features
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate39503-52-10.92Hydroxy group instead of methyl
Methyl 4-bromo-3-methoxybenzoate17100-63-90.98Different substitution pattern
Methyl 2-(benzyloxy)-4-bromobenzoate1228095-06-40.92Contains a benzyloxy substituent
Methyl 3-bromo-4-hydroxybenzoate29415-97-20.93Hydroxy group at a different position
Methyl 4-bromo-3,5-dimethoxybenzoate26050-64-60.93Additional methoxy group

These comparisons highlight the uniqueness of methyl 2-bromo-5-methoxy-4-methylbenzoate due to its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity.

Methyl 2-bromo-5-methoxy-4-methylbenzoate belongs to the family of substituted benzoate esters, where strategic functionalization enables precise control over electronic and steric properties. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy and methyl groups modulate solubility and regioselectivity. Its structural complexity makes it valuable for constructing polycyclic architectures in natural product synthesis and drug discovery.

Historical Context of Brominated Benzoate Esters

Brominated benzoates emerged prominently in the mid-20th century with the advent of halogenation techniques. Early methods relied on hazardous elemental bromine, but modern approaches employ safer reagents like N-bromosuccinimide (NBS). The development of methyl 2-bromo-5-methoxy-4-methylbenzoate reflects broader trends in regioselective bromination, particularly for meta- and para-substituted aromatics.

Research Objectives and Scope

This review examines:

  • Synthetic pathways for high-purity methyl 2-bromo-5-methoxy-4-methylbenzoate
  • Structure-property relationships influencing reactivity
  • Applications in catalysis and materials science
  • Analytical challenges in characterizing brominated esters

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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